1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde is a complex organic compound with potential applications in medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a piperidine ring, a dioxopiperidinyl group, and an isoindolinone moiety. These structural features contribute to its biological activity and make it a valuable target for synthetic and medicinal chemists.
Preparation Methods
The synthesis of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde typically involves multiple steps, including substitution, click reactions, and addition reactions . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of chemical transformations to yield the final product . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).
Scientific Research Applications
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a heme-containing enzyme involved in the pathogenesis of cancer . By binding to the active site of IDO1, the compound can inhibit its activity, leading to reduced production of immunosuppressive metabolites and enhanced anti-tumor immune responses .
Comparison with Similar Compounds
1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde can be compared to other similar compounds, such as:
Pomalidomide: A third-generation immunomodulatory drug (IMiD) with a similar isoindolinone structure.
Thalidomide: The first-generation IMiD, which also contains an isoindolinone moiety but lacks the piperidine and dioxopiperidinyl groups.
Lenalidomide: A second-generation IMiD with structural similarities to both thalidomide and pomalidomide. The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C19H19N3O5/c23-10-11-5-7-21(8-6-11)12-1-2-13-14(9-12)19(27)22(18(13)26)15-3-4-16(24)20-17(15)25/h1-2,9-11,15H,3-8H2,(H,20,24,25) |
InChI Key |
TXZFWPHJZKOMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.